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An in-depth guide for researchers and scientists exploring the thermodynamic characteristics,

phase equilibria, and experimental foundations of the Cadmium-Nickel (Cd-Ni) binary alloy

system. This document provides a consolidated view of assessed thermodynamic data,

detailed experimental protocols, and the fundamental relationships governing the system's

behavior.

Introduction
The Cadmium-Nickel (Cd-Ni) binary system is of significant interest in various industrial

applications, most notably in the manufacturing of Nickel-Cadmium (Ni-Cd) batteries.[1] In

these applications, Cd and Ni serve as the primary components of the negative and positive

electrodes, respectively. The efficiency, degradation, and potential for recycling of these energy

storage devices are intrinsically linked to the thermodynamic stability and phase behavior of the

Cd-Ni alloys formed during their lifecycle.[1] A thorough understanding of the thermodynamic

properties, such as enthalpy of formation, Gibbs free energy, and phase equilibria, is essential

for optimizing manufacturing processes, predicting material performance, and developing

effective recycling strategies.[1]

This technical guide presents a comprehensive overview of the thermodynamic properties of

the Cd-Ni system, based on the established CALPHAD (CALculation of PHAse Diagram)

approach. Due to a scarcity of direct experimental data for some properties, such as the

enthalpy of mixing in the liquid phase, the CALPHAD methodology provides the most reliable

and self-consistent dataset by integrating available experimental phase diagram information
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with robust thermodynamic models.[1][2] This document summarizes the key assessed data,

details the experimental methods used to obtain the foundational data for these models, and

visualizes the critical workflows and thermodynamic relationships.

Thermodynamic Data and Phase Equilibria
The thermodynamic properties of the Cd-Ni system have been critically evaluated using the

CALPHAD method. This approach optimizes thermodynamic parameters to achieve the best

possible agreement between calculated phase diagrams and all available experimental data.[1]

[3]

Enthalpy of Formation of Intermetallic Compounds
Experimental measurements for the standard enthalpy of formation (ΔH°f) of the two stable

intermetallic compounds in the Cd-Ni system, Cd₅Ni and CdNi, have been performed using

high-temperature Calvet calorimetry.[1][2] These experimental values are crucial inputs for the

thermodynamic modeling of the system. The assessed values are presented in Table 1.

Table 1: Standard Enthalpies of Formation for Cd-Ni Intermetallic Compounds

Compound
Formation
Reaction

ΔH°f (Experimental,
Agarwal et al.)
[kJ/mol]

ΔH°f (Calculated,
Fartas et al.)
[kJ/mol]

Cd₅Ni
5Cd (s) + Ni (s) →

Cd₅Ni (s)
-8.139 -8.140

CdNi
Cd (s) + Ni (s) →

CdNi (s)
-23.057 -18.640

Reference states:

Pure solid Cd

(HCP_A3) and Ni

(FCC_A1) at 298.15

K. Data sourced from

the thermodynamic

assessment by Fartas

(2017).[1]
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Assessed Phase Diagram and Invariant Reactions
The assessed Cd-Ni phase diagram is characterized by two peritectically formed intermediate

phases (Cd₅Ni and CdNi) and a cadmium-rich eutectic.[1] The key invariant reactions,

comparing experimental data with the calculated values from the CALPHAD model, are

summarized in Table 2.

Table 2: Invariant Reactions in the Cadmium-Nickel System

Reaction Type
Experiment
al Temp. (K)

Experiment
al Comp.
(at. % Ni)

Calculated
Temp. (K)

Calculated
Comp. (at.
% Ni)

Liq ↔ (Cd) +

Cd₅Ni
Eutectic 591 0.63 592.1 0.43

Liq + CdNi ↔

Cd₅Ni
Peritectic 768 10.40 769.7 10.49

Liq + (Ni) ↔

CdNi
Peritectic 963 33.30 963.0 33.30

Data sourced

from the

thermodynam

ic

assessment

by Fartas

(2017).[1]

Gibbs Free Energy of Mixing of the Liquid Phase
While direct experimental data for the enthalpy of mixing of liquid Cd-Ni alloys is unavailable in

the literature, the CALPHAD assessment provides a model for the Gibbs free energy of the

liquid phase using a Redlich-Kister polynomial for the excess Gibbs energy (EGm).[1][2] The

Gibbs free energy of mixing (ΔGmix) can be calculated as:

ΔGmix = Gideal + EGm = RT(xCdln(xCd) + xNiln(xNi)) + xCdxNi ∑ Li(xCd - xNi)i
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where R is the gas constant, T is temperature, x is the mole fraction, and Li are the optimized

Redlich-Kister parameters. Table 3 presents the calculated integral Gibbs free energy of mixing

for the liquid phase at 1000 K across various compositions.

Table 3: Calculated Gibbs Free Energy of Mixing for Liquid Cd-Ni Alloys at 1000 K

Mole Fraction
Ni (xNi)

Mole Fraction
Cd (xCd)

Ideal Gibbs
Energy of
Mixing [J/mol]

Excess Gibbs
Energy of
Mixing [J/mol]

Total Gibbs
Free Energy of
Mixing [J/mol]

0.1 0.9 -2770 2529 -241

0.2 0.8 -4159 4531 372

0.3 0.7 -5094 5971 877

0.4 0.6 -5580 6814 1234

0.5 0.5 -5763 7027 1264

0.6 0.4 -5580 6576 996

0.7 0.3 -5094 5427 333

0.8 0.2 -4159 3546 -613

0.9 0.1 -2770 1299 -1471

Calculated using

Redlich-Kister

parameters from

Fartas (2017).

The positive

excess Gibbs

energy indicates

a tendency

towards

segregation in

the liquid phase.

Experimental Protocols
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The thermodynamic assessment of the Cd-Ni system is built upon data derived from several

key experimental techniques.

Determination of Enthalpies of Formation by High-
Temperature Calorimetry
The enthalpies of formation for the Cd-Ni intermetallic compounds were determined

experimentally via direct reaction calorimetry using a High-Temperature Calvet Calorimeter.[2]

Methodology:

Sample Preparation: High-purity elemental Cadmium (99.99%) and Nickel (99.99%) are

weighed in the desired stoichiometric ratios (e.g., 5:1 for Cd₅Ni and 1:1 for CdNi).

Calorimeter Setup: The Calvet calorimeter, which consists of two thermally identical cells

surrounded by a sensitive thermopile, is heated to a constant reaction temperature (e.g., 785

K). One cell serves as the reference, while the other is the reaction cell.

Reaction Initiation: The reaction is initiated by dropping a pellet of the mixed elemental

powders into the reaction cell of the pre-heated calorimeter.

Heat Flow Measurement: The formation of the intermetallic compound is an exothermic

process. The heat released is transferred to the thermopile, generating a voltage signal that

is proportional to the heat flow.

Data Integration: The voltage-time signal is integrated to determine the total heat evolved

during the reaction.

Enthalpy Calculation: The standard enthalpy of formation at the reaction temperature is

calculated from the measured heat. This value is then corrected to the standard reference

temperature of 298.15 K using measured enthalpy increment data (heat capacity) for the

elements and the final compound.

Determination of the Phase Diagram
The experimental Cd-Ni phase diagram, which forms the basis of the CALPHAD model, is

constructed using a combination of techniques to identify phase transition temperatures and
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compositions.[1][4][5]

Methodologies:

Thermal Analysis (DTA/DSC): Differential Thermal Analysis (DTA) or Differential Scanning

Calorimetry (DSC) is the primary method for determining liquidus, solidus, eutectic, and

peritectic temperatures.

A small, homogenized alloy sample and an inert reference material are heated or cooled

at a controlled, slow rate.

The temperature difference between the sample and the reference is continuously

measured.

Phase transitions (e.g., melting, solidification) result in the release or absorption of latent

heat, causing a detectable endothermic or exothermic peak on the DTA/DSC curve.

By running a series of alloys with different compositions, the transition temperatures can

be plotted against composition to map out the phase boundaries.[1]

Metallography (Microscopic Examination): This technique is used to identify the phases

present at equilibrium at a specific temperature.

A series of alloys are prepared and annealed at a high temperature for an extended period

to reach equilibrium.

The samples are then rapidly quenched to preserve the high-temperature microstructure.

The quenched samples are sectioned, polished, and etched to reveal the grain structure

and phase distribution.

Microscopic examination (optical or scanning electron microscopy) is used to identify the

number and morphology of the phases present (e.g., single-phase, eutectic, or peritectic

structures), thereby delineating the phase fields.[1][4]

X-Ray Diffraction (XRD): XRD is used to identify the crystal structure of the phases present

in an equilibrated alloy.
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Quenched samples from metallographic studies are ground into a fine powder.

The powder is exposed to a monochromatic X-ray beam.

The diffraction pattern (a plot of diffraction intensity versus diffraction angle) is unique to

the crystal structures present in the sample.

By comparing the pattern to known structures, the phases (e.g., (Cd), (Ni), Cd₅Ni, CdNi)

can be unambiguously identified. The lattice parameters derived from XRD can also be

used to determine the limits of solid solubility.[4][5]

Visualizations of Workflows and Relationships
To clarify the processes and concepts discussed, the following diagrams are provided. They

adhere to a strict color palette and contrast rules for maximum clarity.

1. Sample Preparation

2. Experimental Analysis

Phase Diagram Determination Thermochemical Measurement

3. Data Output & Modeling

Alloy Synthesis
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(DTA/DSC) Metallography X-Ray Diffraction High-Temp. Calorimetry

Phase Boundaries
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(ΔHf)

CALPHAD Modeling

Self-Consistent
Thermodynamic Database

Click to download full resolution via product page
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Fig. 1: Experimental workflow for thermodynamic assessment of the Cd-Ni system.
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Fig. 2: Interrelation of core thermodynamic properties in a binary alloy system.

Conclusion
The thermodynamic properties of the Cadmium-Nickel binary system are best understood

through the lens of a comprehensive CALPHAD assessment, which synthesizes limited direct

experimental data with well-established phase boundary information. The system is defined by

two stable intermetallic compounds, Cd₅Ni and CdNi, with negative enthalpies of formation

indicating their stability relative to the pure elements. The liquid phase exhibits a positive

deviation from ideal behavior, suggesting a tendency toward repulsion between Cadmium and

Nickel atoms in the melt.
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The experimental foundation for this understanding rests on high-temperature calorimetric

measurements for formation enthalpies and a combination of thermal analysis, metallography,

and X-ray diffraction for phase diagram determination. While a direct experimental

measurement of the liquid mixing enthalpy remains a gap in the literature, the consistency of

the CALPHAD model provides a reliable framework for predicting phase equilibria and driving

forces for transformations. This compiled data is vital for applications in materials design,

process simulation, and the development of sustainable recycling technologies for Ni-Cd-

containing materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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